外消旋芬氟拉明-d5盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

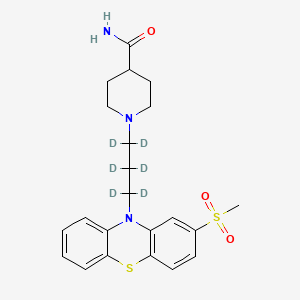

rac Fenfluramine-d5 Hydrochloride: is a deuterated form of fenfluramine hydrochloride, which is a phenethylamine derivative. This compound is primarily used as a reference standard in pharmaceutical research and development. The deuterium labeling (d5) helps in distinguishing it from non-labeled compounds in various analytical applications.

科学研究应用

rac Fenfluramine-d5 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in biological studies to investigate the metabolic pathways and pharmacokinetics of fenfluramine.

Medicine: Utilized in pharmaceutical research to study the effects and mechanisms of fenfluramine in treating conditions like epilepsy.

Industry: Applied in the development and quality control of pharmaceutical products.

作用机制

Target of Action

The primary targets of rac Fenfluramine-d5 Hydrochloride, a phenethylamine structurally similar to serotonin, are multiple serotonin receptors including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as the σ1 receptor . These receptors play a crucial role in maintaining a balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .

Mode of Action

rac Fenfluramine-d5 Hydrochloride acts as an agonist of the aforementioned serotonin receptors and as a σ1 receptor antagonist . It increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission . This dual-action sigma-1 receptor and serotonergic activity is unique among antiseizure medications .

Biochemical Pathways

The compound’s interaction with its targets affects the balance between excitatory and inhibitory neural networks. This balance is maintained by the serotonin and sigma-1 receptor mechanisms . The compound also has ancillary roles in GABA neurotransmission , noradrenergic neurotransmission , and the endocrine system , particularly with progesterone derivatives such as neuroactive steroids .

Pharmacokinetics

Fenfluramine has a steady-state T max of between four and five hours and an absolute bioavailability of approximately 68-74% . These ADME properties impact the bioavailability of the compound, influencing its effectiveness in treating conditions like pharmacoresistant seizures .

Result of Action

The molecular and cellular effects of rac Fenfluramine-d5 Hydrochloride’s action include the reduction of seizure frequency and the amelioration of comorbidities . It is effective in treating pharmacoresistant seizures, such as those involved in Dravet syndrome and Lennox-Gastaut syndrome .

生化分析

Biochemical Properties

The biochemical properties of rac Fenfluramine-d5 Hydrochloride are not fully elucidated. It is known that Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, has a unique mechanism of action among antiseizure medications. Its primary mechanism of action is described as dual-action sigma-1 receptor and serotonergic activity .

Cellular Effects

The cellular effects of rac Fenfluramine-d5 Hydrochloride are not fully understood. Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, is known to have a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, has been shown to have dosage-dependent effects in animal models .

Metabolic Pathways

Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, is known to be rapidly metabolized to norfenfluramine, which is also pharmacologically active via multiple mechanisms .

Transport and Distribution

Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, is known to have effects on its localization or accumulation .

Subcellular Localization

Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, is known to have effects on its activity or function .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Fenfluramine-d5 Hydrochloride involves the incorporation of deuterium atoms into the fenfluramine molecule. One common method is the deuteration of the ethylamine side chain. The synthetic route typically involves:

Starting Material: The synthesis begins with a precursor molecule, such as a trifluoromethylbenzene derivative.

Deuteration: The ethylamine side chain is deuterated using deuterium gas or deuterated reagents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated fenfluramine with hydrochloric acid.

Industrial Production Methods: Industrial production of rac Fenfluramine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large-scale deuteration of the precursor molecule.

Purification: Purification steps such as crystallization or chromatography to ensure high purity.

Quality Control: Rigorous quality control measures to ensure the consistency and reliability of the final product.

化学反应分析

Types of Reactions: rac Fenfluramine-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

rac Fenfluramine-d5 Hydrochloride can be compared with other similar compounds, such as:

Fenfluramine: The non-deuterated form, which has similar pharmacological properties but lacks the deuterium labeling.

Dexfenfluramine: An enantiomer of fenfluramine with similar effects but different pharmacokinetics.

Sertraline: Another serotonin reuptake inhibitor with different chemical structure and therapeutic applications.

Uniqueness: The uniqueness of rac Fenfluramine-d5 Hydrochloride lies in its deuterium labeling, which provides distinct advantages in analytical studies, such as improved stability and differentiation from non-labeled compounds.

属性

CAS 编号 |

1216927-29-5 |

|---|---|

分子式 |

C12H17ClF3N |

分子量 |

272.751 |

IUPAC 名称 |

N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |

InChI 键 |

ZXKXJHAOUFHNAS-IYSLTCQOSA-N |

SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |

同义词 |

N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride; N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride; Acino-d5; Adipomin-d5; Obedrex-d5; Pesos-d5; Ponderal-d5; Pondimin-d5; Rotondin-d5; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

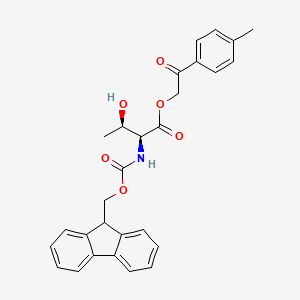

![2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate](/img/structure/B565056.png)

![3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B565057.png)

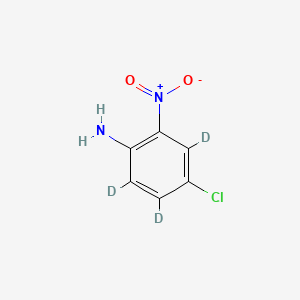

![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)